1,3,5-Trichloro-2,4,6-trimethylbenzene
Overview
Description
1,3,5-Trichloro-2,4,6-trimethylbenzene, also known as 2,4,6-Trichloromesitylene, is an organic compound with the molecular formula C₉H₉Cl₃. It is a derivative of mesitylene, where three chlorine atoms replace three hydrogen atoms on the benzene ring. This compound is a colorless solid and is primarily used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2,4,6-trimethylbenzene can be synthesized through the chlorination of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions .
Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The reaction is carried out in a chlorination reactor where mesitylene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trichloro-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction Reactions: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Substitution Reactions: Products include 1,3,5-trihydroxy-2,4,6-trimethylbenzene or 1,3,5-triamino-2,4,6-trimethylbenzene.
Oxidation Reactions: Products include 1,3,5-tricarboxy-2,4,6-trimethylbenzene or 1,3,5-triformyl-2,4,6-trimethylbenzene.
Reduction Reactions: Products include 1,3,5-dichloro-2,4,6-trimethylbenzene or 1,3,5-trimethylbenzene.
Scientific Research Applications
1,3,5-Trichloro-2,4,6-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials such as polymers and resins.
Environmental Studies: It is used as a model compound to study the environmental fate and behavior of chlorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2,4,6-trimethylbenzene involves its interaction with various molecular targets and pathways. The chlorine atoms on the benzene ring make it a reactive compound, capable of undergoing nucleophilic substitution reactions. The methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
1,2,4-Trichloro-2,4,6-trimethylbenzene: Similar in structure but with different positions of chlorine atoms.
1,3,5-Tribromo-2,4,6-trimethylbenzene: Similar in structure but with bromine atoms instead of chlorine.
1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar in structure but with iodine atoms instead of chlorine.
Uniqueness: 1,3,5-Trichloro-2,4,6-trimethylbenzene is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its brominated or iodinated analogs .
Properties
IUPAC Name |
1,3,5-trichloro-2,4,6-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNISWKTOHUZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201339 | |
Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-68-5 | |
Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5324-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesitylene,4,6-trichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Trichloro-2,4,6-trimethyl-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the phase behavior of 1,3,5-trichloro-2,4,6-trimethylbenzene?
A: this compound (TCTMB) exhibits complex phase behavior, with transitions influenced by temperature, time, and the thermal history of the sample. [, ] This complexity arises from the existence of multiple stable solid phases (II, III, and IV), metastable phases, and hysteresis effects during transitions. [, ] For instance, the IV-III transition occurs at 163.5 K upon slow cooling from phase II, but splits into two anomalies at 158.7 K and 163.5 K upon rapid cooling. []
Q2: How does the substitution of chlorine atoms for methyl groups in hexamethylbenzene affect methyl rotation?
A: Replacing three methyl groups in hexamethylbenzene with chlorine atoms to form this compound significantly reduces the energy barrier hindering methyl group rotation. [] This reduction is evident from the lower activation energy (2.4 kJ mol-1) observed in TCTMB compared to hexamethylbenzene. [] This difference highlights the impact of substituent electronegativity and steric effects on molecular dynamics.
Q3: What insights can be gained from studying the crystal structure of this compound?
A: Crystal structure analysis of TCTMB at different temperatures reveals significant thermal motion of the molecule. [] Despite this motion, the molecule remains ordered within the crystal lattice, even at temperatures where rapid 2π/3 reorientations occur (above 150 K). [] This suggests that these reorientations are highly correlated, maintaining the overall crystal structure.
Q4: What experimental techniques have been used to study the phase transitions and molecular dynamics of this compound?
A4: Researchers have employed a variety of techniques to investigate TCTMB, including:
- Adiabatic calorimetry: This technique measures heat capacity changes associated with phase transitions, providing information on transition temperatures, enthalpies, and entropies. []
- Thermally Stimulated Current (TSC) spectroscopy: TSC identifies relaxation processes and phase transitions by measuring the current generated when a polarized sample is heated. []
- Raman spectroscopy: This technique probes molecular vibrations, allowing for the study of structural changes and dynamics associated with phase transitions. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides information about molecular motion, including methyl rotation, through measurements of spin-lattice relaxation rates and line shapes. []
- X-ray diffraction: This technique determines the arrangement of molecules within the crystal lattice, providing insights into structural changes during phase transitions. []
Q5: How do computational methods contribute to the understanding of this compound?
A: Computational chemistry, particularly the AM1 semi-empirical method, successfully predicts the molecular conformation of TCTMB, aligning well with experimental data. [] Furthermore, calculations based on Buckingham-type atom-atom interactions accurately predict phonon frequencies, offering further validation of the theoretical models used to describe this molecule. []
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